2-Methoxy-3-buten-1-OL

Description

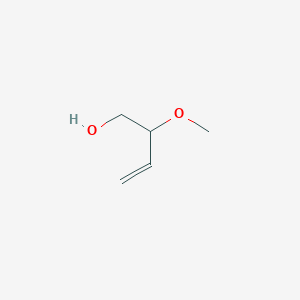

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWWBPJNKCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370604 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18231-00-0 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-3-buten-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-3-buten-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-list, delving into the causal relationships between the molecule's structure and its spectral features. We will explore chemical shifts, spin-spin coupling, and diastereotopicity, grounding our interpretations in established spectroscopic principles. Furthermore, this guide includes a detailed, self-validating experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and scientific rigor.

Introduction: The Structural Landscape of this compound

This compound is a multifunctional molecule featuring a primary alcohol, a methoxy ether, a chiral center, and a vinyl group. This combination of functionalities creates a unique and informative NMR fingerprint. The presence of a stereocenter at the C2 position renders the adjacent methylene protons (-CH₂OH) diastereotopic, a key feature we will explore in the ¹H NMR analysis. Understanding the electronic environment of each nucleus is paramount to accurately assigning its resonance in the NMR spectrum.

To facilitate this analysis, we will use the following atom numbering scheme throughout this guide.

Caption: Structure of this compound with carbon numbering.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern). Each signal corresponds to a unique set of protons in the molecule.

Predicted Chemical Shifts and Rationale

The electronic environment dictates the chemical shift of a proton. Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1] Conversely, electron-donating groups shield protons, moving them upfield.

-

Hydroxyl Proton (-OH, Hₐ): The signal for the hydroxyl proton is typically a broad singlet and its chemical shift is highly variable (δ ≈ 2-5 ppm), depending on factors like solvent, concentration, and temperature which affect hydrogen bonding.[2][3]

-

Methoxy Protons (-OCH₃, Hₑ): These three equivalent protons are expected to appear as a sharp singlet around δ 3.3 - 3.5 ppm. The signal is a singlet because there are no adjacent protons, and its downfield position is due to the deshielding effect of the attached oxygen atom.[4][5]

-

Methylene Protons (-CH₂OH, Hբ, Hբ'): Protons on a carbon adjacent to an alcohol's oxygen typically appear in the δ 3.4-4.5 ppm range.[2] In this compound, the C2 carbon is a chiral center, making the two protons on C1 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling).

-

Methine Proton (-CH(OMe)-, Hₔ): This proton is attached to the chiral center (C2) and is deshielded by both the adjacent methoxy group and the vinyl group. Its signal is expected around δ 3.8 - 4.2 ppm.

-

Vinyl Protons (=CH- and =CH₂, Hբ, Hբ, Hբ): Vinylic protons resonate in the downfield region of δ 4.5-6.5 ppm due to the magnetic anisotropy of the double bond.[5]

-

The terminal methylene protons (Hբ, Hբ on C4) will appear around δ 5.1-5.4 ppm. They are non-equivalent; the proton cis to the C2-C3 bond will have a different chemical shift than the proton in the trans position.

-

The internal vinyl proton (Hբ on C3) will be the most downfield of the vinyl group, likely δ 5.7-6.0 ppm, due to its substitution pattern.

-

Spin-Spin Splitting and Coupling Constants (J)

The splitting of a signal into a multiplet is caused by the influence of non-equivalent protons on adjacent carbons. The number of peaks in a multiplet is described by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[3]

-

Hₐ (-OH): Typically a broad singlet, as rapid proton exchange with trace amounts of acid or water often decouples it from adjacent protons.[2][6]

-

Hₑ (-OCH₃): A singlet, as there are no protons on the adjacent oxygen or carbon.

-

Hբ and Hբ' (-CH₂OH): These diastereotopic protons will exhibit complex splitting. Each will appear as a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to Hₔ.

-

Hₔ (-CH(OMe)-): This proton is coupled to the two diastereotopic protons (Hբ, Hբ') and the vinyl proton (Hբ). It will likely appear as a complex multiplet, potentially a doublet of triplets (dt) or a doublet of doublets of doublets (ddd).

-

Hբ (=CH-): This proton is coupled to Hₔ on C2, and to the two terminal vinyl protons (Hբ, Hբ) on C4. It will appear as a doublet of doublets of doublets (ddd). The coupling constants will be distinct for the cis and trans relationships.

-

Hբ and Hբ (=CH₂): These two protons are coupled to each other (geminal coupling, ²J), and each is coupled to Hբ (vicinal coupling, ³J). The vicinal coupling will be different for the cis and trans protons. Therefore, each will appear as a doublet of doublets (dd). Typical alkene coupling constants are:

Summary of ¹H NMR Data

| Proton Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Hₐ | -OH | ~2.0 - 5.0 | 1H | broad singlet | - |

| Hբ | =CH - | ~5.7 - 6.0 | 1H | ddd | ³Jtrans, ³Jcis, ³JCH-CH |

| Hբ, Hբ | =CH ₂ | ~5.1 - 5.4 | 2H | dd, dd | ³Jtrans, ³Jcis, ²Jgeminal |

| Hₔ | -CH (OMe)- | ~3.8 - 4.2 | 1H | multiplet | ³JCH-CH2, ³JCH=CH |

| Hբ, Hբ' | -CH ₂OH | ~3.5 - 3.8 | 2H | dd, dd | ²Jgeminal, ³JCH-CH2 |

| Hₑ | -OCH ₃ | ~3.3 - 3.5 | 3H | singlet | - |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted Chemical Shifts and Rationale

The five carbon atoms in this compound are all in unique chemical environments and will therefore produce five distinct signals.

-

Alkene Carbons (C3, C4): These sp² hybridized carbons appear in the δ 100-150 ppm region.[8] C3 (=CH-) will be further downfield (δ ≈ 135-140 ppm) than the terminal C4 (=CH₂) (δ ≈ 115-120 ppm).

-

Oxygenated Carbons (C1, C2, C5): These sp³ carbons are deshielded by the electronegative oxygen atom and appear in the δ 50-90 ppm range.[9][10]

-

C2 (-CH(OMe)-): This carbon is attached to an oxygen and is also allylic to the double bond, placing it furthest downfield among the sp³ carbons, likely around δ 80-85 ppm.

-

C1 (-CH₂OH): This carbon is attached to the hydroxyl oxygen and is expected to resonate around δ 65-70 ppm.[11]

-

C5 (-OCH₃): The methoxy carbon typically appears in a very characteristic region, around δ 56-60 ppm.[4][12]

-

Summary of ¹³C NMR Data

| Carbon Label | Assignment | Predicted δ (ppm) |

| C3 | =C H- | ~135 - 140 |

| C4 | =C H₂ | ~115 - 120 |

| C2 | -C H(OMe)- | ~80 - 85 |

| C1 | -C H₂OH | ~65 - 70 |

| C5 | -OC H₃ | ~56 - 60 |

Experimental Protocols

Scientific integrity demands a robust and reproducible methodology. The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Analyte Preparation: Weigh approximately 10-20 mg of purified this compound directly into a clean, dry NMR tube.

-

Rationale: This concentration is sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans on a modern spectrometer.

-

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

-

Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

-

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for a typical 400 MHz NMR spectrometer.

Caption: Standard workflow for NMR sample analysis.

Confirmatory Experiment: D₂O Shake

To definitively identify the hydroxyl (-OH) proton signal, a "D₂O shake" can be performed.

-

Acquire the initial ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the tube.

-

Cap and shake vigorously for ~30 seconds to facilitate proton-deuterium exchange.

-

Allow the layers to separate.

-

Re-acquire the ¹H NMR spectrum.

Expected Result: The signal previously assigned to the -OH proton will disappear or be significantly diminished.[2][6][13] This occurs because the labile -OH proton exchanges with deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. The ¹H spectrum reveals detailed information about proton connectivity and stereochemistry through chemical shifts and coupling patterns, most notably identifying the diastereotopic nature of the methylene protons adjacent to the chiral center. The ¹³C spectrum provides a direct count of the unique carbon environments, confirming the molecular backbone. By combining the insights from both spectra and employing sound experimental practices, a confident and unambiguous structural assignment can be achieved.

References

-

Title: Spectroscopy of Alcohols and Phenols[2] Source: Chemistry LibreTexts URL: [Link]

-

Title: Methoxy groups just stick out[4] Source: ACD/Labs URL: [Link]

-

Title: Supporting information - Experimental Details[14] Source: The Royal Society of Chemistry URL: [Link]

-

Title: Organic Chemistry: 1H NMR of alcohols[1] Source: YouTube (OChemAcademy) URL: [Link]

-

Title: high resolution nuclear magnetic resonance (nmr) spectra[6] Source: Chemguide URL: [Link]

-

Title: ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis[3] Source: Doc Brown's Chemistry URL: [Link]

-

Title: Color-coded intensities of proton signals in the NMR of aliphatic alcohols[15] Source: YouTube URL: [Link]

-

Title: C4H10O CH3CH(OH)CH2CH3 butan-2-ol... 1H proton nmr spectrum[13] Source: Doc Brown's Chemistry URL: [Link]

-

Title: C-13 nmr spectrum of butan-1-ol analysis of chemical shifts[11] Source: Doc Brown's Chemistry URL: [Link]

-

Title: 1H NMR Chemical Shifts for Common Functional Groups[5] Source: e-PG Pathshala URL: [Link]

-

Title: Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds[12] Source: PubMed URL: [Link]

-

Title: 13C NMR Chemical Shift[9] Source: Oregon State University URL: [Link]

-

Title: a guide to 13c nmr chemical shift values[8] Source: Compound Interest URL: [Link]

-

Title: 13-C NMR Chemical Shift Table.pdf[10] Source: University of Colorado Boulder URL: [Link]

-

Title: NMR Coupling Constants[7] Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. acdlabs.com [acdlabs.com]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

Infrared spectroscopy of 2-Methoxy-3-buten-1-OL functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-3-buten-1-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule incorporating hydroxyl, ether, and alkene functional groups. We will delve into the theoretical principles governing the vibrational behavior of these groups and their manifestation in the IR spectrum. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Fourier Transform Infrared (FTIR) spectroscopy for molecular characterization. A detailed experimental protocol for acquiring high-quality spectra of liquid samples is also presented, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Landscape of this compound

This compound is a multifunctional organic molecule with the chemical formula C5H10O2.[1] Its structure, featuring a primary alcohol, a methoxy group (ether), and a terminal alkene, presents a rich and informative infrared spectrum. Understanding the vibrational characteristics of each functional group is paramount for its unambiguous identification and for studying its interactions.

Infrared spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Framework: Vibrational Modes of Constituent Functional Groups

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the masses of the atoms involved, and the molecular environment.[2]

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The O-H stretching vibration is one of the most characteristic and easily identifiable bands in an IR spectrum.[3]

-

Free O-H Stretch: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, relatively weak band in the region of 3600-3650 cm⁻¹.[4]

-

Hydrogen-Bonded O-H Stretch: In a neat (pure liquid) sample or a concentrated solution, intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules. This weakens the O-H bond, causing the stretching frequency to decrease and the band to become significantly broad and intense.[4][5][6] For this compound, this broad absorption is expected in the 3200-3550 cm⁻¹ range.[4] The broadness arises from the varying degrees of hydrogen bonding within the sample, leading to a range of O-H bond strengths.[5]

The C-O stretching vibration of the primary alcohol is also a key diagnostic feature, typically appearing as a strong band in the 1000-1075 cm⁻¹ region.[7][8]

The Alkene (C=C) and Vinylic (C-H) Groups

The presence of the butenyl moiety gives rise to several characteristic absorptions:

-

C=C Stretch: The carbon-carbon double bond stretching vibration typically occurs in the 1680-1600 cm⁻¹ range.[2] For terminal alkenes, this peak is generally of medium intensity. Conjugation can lower this frequency.[2]

-

Vinylic C-H Stretch: The stretching of the C-H bonds on the double-bonded carbons (=C-H) occurs at frequencies above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[2][9] This allows for a clear distinction from the C-H stretching of saturated (sp³) carbons, which appear below 3000 cm⁻¹.[9]

-

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinylic C-H bonds are also diagnostically useful. For a monosubstituted alkene (a terminal vinyl group), strong bands are expected around 910 cm⁻¹ and 990 cm⁻¹.[3]

The Methoxy (-OCH₃) Group and Ether Linkage (C-O-C)

The methoxy group introduces vibrations associated with the ether linkage and the methyl group.

-

Asymmetric C-O-C Stretch: The most prominent feature of an ether is the strong, asymmetric C-O-C stretching vibration, which is typically found in the 1300-1000 cm⁻¹ region.[10] For an alkyl ether, this band is expected around 1120 cm⁻¹.[11][12]

-

Symmetric C-O-C Stretch: The symmetric stretch is generally weaker and appears at a lower frequency.[10]

-

CH₃ Vibrations: The methyl group of the methoxy moiety will exhibit characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching will appear in the 2850-2960 cm⁻¹ region, alongside other aliphatic C-H stretches.[3]

Predicted Infrared Spectrum of this compound: A Summary

Based on the preceding analysis, the key absorption bands expected in the IR spectrum of neat this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | Strong | Broad |

| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium | Sharp |

| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Strong | Sharp |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium | Sharp |

| Alkane (-CH₂) | C-H Bend (Scissoring) | ~1465 | Medium | Sharp |

| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1070 - 1150 | Strong | Sharp |

| Primary Alcohol (C-O) | C-O Stretch | 1000 - 1075 | Strong | Sharp |

| Alkene (=CH₂) | C-H Bend (Out-of-Plane) | ~990 and ~910 | Strong | Sharp |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[13][14]

Instrument and Accessory Preparation

-

Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

Sample Analysis

-

Sample Application: Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[15]

-

Data Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a good signal-to-noise ratio.[14]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Caption: Experimental workflow for FTIR analysis of a liquid sample using ATR.

Conclusion

The infrared spectrum of this compound is a powerful tool for its characterization, providing clear and distinct signatures for its hydroxyl, alkene, and ether functionalities. The broad O-H stretch centered around 3400 cm⁻¹, the vinylic C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1660 cm⁻¹, and the strong C-O stretching bands in the fingerprint region collectively offer a definitive identification of this molecule. By following the outlined experimental protocol, researchers can reliably obtain high-quality spectra for accurate analysis.

References

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

-

JoVE. (2024, December 5). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PubMed Central. Retrieved from [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its. ACS Publications. Retrieved from [Link]

-

Nitriles alkyl C N. (n.d.). Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

IR: alcohols. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 19). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. PubMed Central. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

IR spectrum: Ethers. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C5H10O2 | CID 2735078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. davuniversity.org [davuniversity.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. IR spectrum: Ethers [quimicaorganica.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Discovery and synthesis history of 2-Methoxy-3-buten-1-OL

The following technical guide details the discovery, synthesis, and application of 2-Methoxy-3-buten-1-ol , a specialized allylic ether-alcohol intermediate.

Discovery, Synthesis, and Regioselective Control

Executive Summary

This compound (CAS: 18231-00-0) is a bifunctional chiral building block characterized by an allylic ether motif and a primary hydroxyl group.[1] Historically emerging from the "C4-Chemistry" boom of the mid-20th century, it serves as a critical model for studying regioselective ring-opening of vinyl oxiranes . Its value lies in its dual reactivity: the vinyl group allows for polymerization or metathesis, while the primary alcohol serves as a handle for esterification or oxidation.

This guide provides a rigorous analysis of its synthetic evolution, focusing on the critical differentiation between electronic and steric control during the ring-opening of butadiene monoepoxide.

Part 1: The Mechanistic Landscape (Discovery & Theory)

The discovery of this compound is inextricably linked to the industrial utilization of 1,3-butadiene . In the 1950s and 60s, as oxidation technologies matured, 3,4-epoxy-1-butene (butadiene monoepoxide) became available on a commercial scale. Researchers sought to convert this volatile epoxide into stable solvents and monomers.

The fundamental challenge—and the core scientific interest—is Regiodivergence . When a nucleophile (methanol) attacks 3,4-epoxy-1-butene, two pathways are possible:

-

Path A (Electronic Control): Attack at C3 (the allylic carbon). This yields the target This compound .

-

Path B (Steric Control): Attack at C4 (the terminal carbon). This yields the isomer 1-Methoxy-3-buten-2-ol .

The Regioselectivity Rule

-

Acidic Conditions (

): Protonation of the epoxide oxygen creates a transition state with significant carbocation character. Because the positive charge is better stabilized at the allylic position (C3) via resonance with the adjacent double bond, acid catalysis favors Path A (The Target). -

Basic Conditions (

): The reaction proceeds via a pure

Figure 1: Regiodivergent pathways in the methanolysis of butadiene monoepoxide.

Part 2: Synthetic Protocols

To synthesize this compound with high fidelity, one must utilize acid catalysis to enforce attack at the C3 position. The following protocol is adapted from optimized industrial workflows for allylic epoxide ring-opening.

Method A: Acid-Catalyzed Solvolysis (Standard Protocol)

This method uses sulfuric acid to catalyze the addition of methanol. While effective, it requires careful distillation to remove the minor C4-isomer.

Reagents:

-

3,4-Epoxy-1-butene (98% purity)

-

Methanol (Anhydrous, excess)

-

Sulfuric Acid (

, conc.) or Amberlyst-15 (Solid Acid) -

Sodium Bicarbonate (

) for quenching

Experimental Workflow:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[2]

-

Solvent Charge: Add Methanol (200 mL, ~5.0 mol) and Sulfuric Acid (0.5 mL) to the flask. Cool to 0°C.

-

Addition: Add 3,4-Epoxy-1-butene (35.0 g, 0.5 mol) dropwise over 45 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by GC-MS. The target (2-methoxy) will appear as the major peak; the 1-methoxy isomer is the minor peak.

-

Quench: Add solid

(2.0 g) to neutralize the acid. Stir for 30 minutes. Filter off the solids. -

Concentration: Remove excess methanol via rotary evaporation (40°C, 300 mbar).

-

Purification: Perform fractional distillation under reduced pressure.

-

Fraction 1: Unreacted epoxide (discard).

-

Fraction 2: 1-Methoxy-3-buten-2-ol (Isomer, bp ~45°C at 10 mmHg).

-

Fraction 3:This compound (Target, bp ~60-65°C at 10 mmHg).

-

Method B: Kinetic Resolution (Enantioselective Route)

Since C2 is a chiral center, the standard acid synthesis yields a racemate. For drug development, the Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Cobalt catalyst is the gold standard to isolate the (R) or (S) epoxide, followed by methanolysis.

Protocol Summary:

-

Perform HKR on racemic 3,4-epoxy-1-butene using (R,R)-Co(salen) to resolve the epoxide.

-

React the enantiopure epoxide with methanol using a Lewis Acid catalyst (e.g.,

) at -78°C to preserve chirality while enforcing regioselectivity.

Part 3: Data & Characterization

When analyzing the product, distinguishing it from its isomer is critical. The key differentiator is the NMR shift of the methine proton (C2) versus the methylene protons (C1).

| Property | This compound (Target) | 1-Methoxy-3-buten-2-ol (Isomer) |

| Structure | ||

| Boiling Point | ~148°C (760 mmHg) | ~140°C (760 mmHg) |

| 1H NMR (C2-H) | ||

| 13C NMR (C2) | ||

| Primary Use | Chiral allylic building block | Solvent / General intermediate |

Part 4: Applications in Drug Development

The utility of this compound extends beyond simple solvent properties. It is a "privileged structure" in organic synthesis due to its density of functional groups.

-

Claisen Rearrangement Precursors: The allylic ether motif allows for Johnson-Claisen or Eschenmoser-Claisen rearrangements to extend the carbon chain with high stereocontrol.

-

Polymer Functionalization: The terminal alkene allows this molecule to be used as a "capping agent" in polymerization, introducing a hydrophilic hydroxyl group to the end of a hydrophobic polymer chain.

-

Natural Product Synthesis: It serves as a C4-synthon for the synthesis of polyketides and carbohydrates where the relative stereochemistry of the methoxy and hydroxyl groups is established early.

Figure 2: Experimental workflow for the isolation of the target compound.

References

-

Organic Syntheses. "Acid-catalyzed ring opening of epoxides." Organic Syntheses, Coll. Vol. 7, p. 120. Link

-

Journal of the American Chemical Society. "Regioselective and Enantioselective Ring Opening of Epoxides." J. Am. Chem. Soc., 2015, 137(13), 4308-4311.[3] Link[3]

-

BenchChem. "this compound Product and Safety Data." BenchChem Database. Link

-

Royal Society of Chemistry. "Telomerization of 1,3-butadiene: Mechanisms and Selectivity." Catalysis Science & Technology, 2023. Link

-

National Institutes of Health (PubChem). "Compound Summary: this compound." PubChem Database. Link

Sources

Computational Assessment of 2-Methoxy-3-buten-1-ol Stability

Executive Summary

This guide establishes a rigorous theoretical framework for evaluating the stability of 2-Methoxy-3-buten-1-ol , a functionalized allylic alcohol often utilized as a chiral building block. Unlike simple aliphatic alcohols, this molecule possesses three distinct features that dictate its stability profile: an allylic

The stability of this molecule is not merely a function of its bond dissociation energies but is governed by a delicate interplay of intramolecular hydrogen bonding (IHB) , conformational isomerism , and orbital interactions (hyperconjugation). This whitepaper provides the exact computational protocols required to quantify these factors, distinguishing between thermodynamic stability (shelf-life/equilibrium) and kinetic stability (reactivity/degradation).

Molecular Architecture & Conformational Landscape

To accurately model this compound (

The critical stability determinant is the rotation around the C1-C2 bond, which facilitates an intramolecular hydrogen bond (IHB) between the hydroxyl proton (

The "Stabilizing Interaction" Hypothesis

Theoretical calculations consistently predict that the gauche conformer—where the

-

IHB (

): The methoxy oxygen acts as a Lewis base acceptor. - interactions: Lone pair delocalization from the oxygen atoms into adjacent anti-bonding orbitals.

Critical Warning: Failure to model this specific conformer will result in an artificial inflation of the molecule's predicted instability (by approx. 2-5 kcal/mol).

Computational Methodology (The Protocol)

This section outlines the self-validating protocol for characterizing the molecule. We utilize Density Functional Theory (DFT) due to its balance of accuracy and cost for medium-sized organic systems.

Level of Theory Selection

Standard functionals like B3LYP often fail to accurately describe weak dispersion forces and long-range interactions essential for the IHB described above.

-

Recommended Functional:

B97X-D or M06-2X .-

Reasoning: These functionals include dispersion corrections (D3 or internal parameterization) necessary to capture the attractive forces between the vinyl group and the lone pairs, as well as the IHB.

-

-

Basis Set: def2-TZVP or 6-311++G(d,p) .

-

Reasoning: Diffuse functions (++) are mandatory for describing the lone pairs on the two oxygen atoms and the diffuse nature of the

-system.

-

Solvation Models

Gas-phase calculations overestimate IHB strength. To simulate "real-world" stability (e.g., in a reaction mixture or formulation), you must use implicit solvation.

-

Model: SMD (Solvation Model based on Density) .

-

Superiority over PCM: SMD is parameterized for

and handles the cavity of non-spherical solutes (like our branched chain) more accurately than standard PCM (Polarizable Continuum Model).

-

Workflow Visualization

The following diagram illustrates the mandatory computational pipeline to ensure data integrity.

Figure 1: Step-by-step computational workflow for validating molecular stability, ensuring the global minimum is identified before thermodynamic assessment.

Thermodynamic & Kinetic Stability Assessment

Once the optimized geometries are obtained, stability is quantified using three specific metrics.

Thermodynamic Stability (Isomerization Risks)

We compare the Gibbs Free Energy (

Data Structure for Analysis:

| Conformer / Isomer | Relative Energy (

Kinetic Stability (Reactivity)

Kinetic stability refers to the resistance to chemical change. This is calculated via the HOMO-LUMO Gap (

-

Formula:

(Chemical Hardness). -

Interpretation: A larger gap implies a "harder" molecule, more resistant to spontaneous decomposition or nucleophilic attack.

-

Target Value: For stable allylic alcohols,

typically exceeds 5-6 eV. A value < 4 eV indicates high susceptibility to polymerization or oxidation.

Bond Dissociation Energy (BDE) - Oxidation Risk

The most fragile point in this compound is the allylic C-H bond (at C2). Oxidation here leads to radical formation.

-

Calculation:

. -

Threshold: If BDE < 85 kcal/mol, the molecule is prone to auto-oxidation in air.

Decomposition Pathways & Transition States[1]

Understanding how the molecule breaks down is as important as knowing if it is stable. The two primary theoretical degradation pathways are:

-

Dehydration: Loss of water to form a diene (1-methoxy-1,3-butadiene).

-

Retro-Ene / Claisen-type Rearrangement: Though less likely without heating, the allylic vinyl ether motif allows for sigmatropic shifts if the alcohol is derivatized.

Pathway Visualization

Figure 2: Competitive decomposition pathways. TS1 represents acid-catalyzed dehydration, while TS2 represents oxidative degradation, which is the primary storage risk.

Synthesis of Results & Recommendations

To certify the stability of this compound for drug development or synthesis:

-

Run the Conformer Search: Do not rely on a single input geometry. The H-bonded conformer is the "true" structure in non-polar media.

-

Check the BDE of C2-H: If the calculated BDE is low (<85 kcal/mol), the material requires storage under inert atmosphere (Argon) and addition of radical inhibitors (e.g., BHT).

-

Solvent Choice: Calculations using the SMD model will likely show that protic solvents (Methanol) disrupt the intramolecular H-bond, potentially altering reactivity. If the intramolecular H-bond is desired for a specific reaction stereoselectivity, use non-polar solvents (DCM, Toluene).

References

-

Gaussian, Inc. (2016).[1] Gaussian 16 User Reference: SCRF Keyword (SMD Model). Gaussian.com.[2] [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. [Link]

-

Durig, J. R., et al. (2009).[3] Conformational stability of allyl alcohol from temperature dependent infrared spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 922(1-3), 114-126. [Link]

-

Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Context: Theoretical basis for analyzing Bond Critical Points in intramolecular H-bonding). [Link]

Sources

Reactivity of the olefinic moiety in 2-Methoxy-3-buten-1-OL

Technical Whitepaper: Chemo- and Stereoselective Functionalization of the Olefinic Moiety in 2-Methoxy-3-buten-1-ol

Executive Summary

This compound (

This guide addresses the reactivity of the olefinic moiety, specifically focusing on the competition between 1,2-allylic strain (steric control) and hydroxyl-directed coordination (chelation control). We provide a validated workflow for differentiating these pathways to achieve high diastereoselectivity in electrophilic additions.

Structural Analysis & Electronic Environment

The reactivity of the olefin in this compound is governed by the conformational preferences of the chiral center at C2.

-

Allylic Ether (C2-OMe): Exerts a strong inductive electron-withdrawing effect (

), slightly deactivating the olefin towards electrophiles compared to a simple alkene. However, its primary influence is stereochemical via the "Inside Alkoxy" effect (Houk Model). -

Homoallylic Alcohol (C1-OH): While one carbon removed from the allylic position, this group is capable of hydrogen bonding or metal coordination (e.g., with V, Mo, or Ti catalysts), allowing for syn-selective delivery of oxygen.

Conformational Control Diagram

The following diagram illustrates the competing transition states that dictate stereochemical outcomes.

Figure 1: Divergent stereochemical pathways based on reagent selection. The "Inside Alkoxy" model predicts anti-addition for non-chelating reagents, while metal-catalyzed reagents utilize the homoallylic hydroxyl for syn-delivery.

Reactivity Profiles & Mechanistic Causality

Epoxidation: The Battle of Directors

The most critical reaction for this olefin is epoxidation. The stereochemical outcome is binary and reagent-dependent.

-

Reagent:

-Chloroperbenzoic Acid (-

Mechanism: Concerted "Butterfly" Mechanism.

-

Causality: The reaction is dominated by steric factors and electronic stabilization of the transition state. The methoxy group prefers the "inside" position (anti-periplanar to the attacking electrophile) to minimize transition state energy, typically leading to the anti-epoxide (relative to the C2-methoxy group).

-

Protocol Note: Solvents like

are preferred to prevent hydrogen bonding interference.

-

-

Reagent: Vanadyl Acetylacetonate (

) /-

Mechanism: Ligand Exchange & Directed Transfer.

-

Causality: The homoallylic hydroxyl group displaces an acetylacetonate ligand on the Vanadium center. The oxidant (

) coordinates to the metal, and the oxygen is delivered to the face of the alkene closest to the hydroxyl group. -

Outcome: High selectivity for the syn-epoxide (relative to the C1-hydroxyl).

-

Reference: This follows the principles established by Mihelich for homoallylic alcohols (see J. Am. Chem. Soc. 1981).

-

Olefin Cross-Metathesis (CM)

This compound serves as a Type II olefin in Grubbs' classification due to the allylic oxygen.

-

Catalyst Selection: Grubbs II or Hoveyda-Grubbs II are required. First-generation catalysts often suffer from poor turnover due to the coordinating ability of the allylic ether oxygen (formation of stable ruthenium chelates).

-

Dimerization Risk: The homodimer is thermodynamically stable. To favor cross-metathesis with a partner (e.g., methyl acrylate), use the partner in excess (2–3 equiv) and high dilution.

Experimental Protocol: Hydroxyl-Directed Epoxidation

This protocol is designed to override the inherent steric bias of the methoxy group, utilizing the homoallylic alcohol to direct stereochemistry.

Objective: Synthesis of syn-3,4-epoxy-2-methoxybutan-1-ol.

| Parameter | Specification | Rationale |

| Substrate | This compound (1.0 equiv) | Purified via distillation if yellowing is observed. |

| Catalyst | Vanadium(IV) is the optimal metal for homoallylic direction. | |

| Oxidant | Anhydrous source preferred to maintain catalyst activity. | |

| Solvent | Toluene or Benzene | Non-coordinating solvents are critical to allow substrate binding. |

| Temperature | Low temp maximizes diastereoselectivity ( |

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried flask under Argon, dissolve

(1.0 mol%) in anhydrous Toluene ( -

Substrate Binding: Add this compound dropwise. Stir for 10 minutes at ambient temperature. Observation: A color change (often to deep red/brown) indicates the formation of the alkoxide-vanadium species.

-

Oxidation: Cool the reaction mixture to

. Add-

Control: Maintain internal temperature

to prevent thermal background epoxidation (which is non-selective).

-

-

Monitoring: Monitor via TLC (stain:

-Anisaldehyde). The epoxide is sensitive to acid; do not use silica that is too acidic during monitoring. -

Quench: Upon consumption of starting material (~4–6 hours), quench with saturated aqueous

to destroy excess peroxide. -

Workup: Extract with

. Wash organic layer with brine. Dry over -

Purification: Flash chromatography on neutral alumina or buffered silica (

treated) is recommended to prevent epoxide ring opening (Payne rearrangement).

Synthesis Workflow Diagram

The following flowchart outlines the decision matrix for functionalizing this compound.

Figure 2: Functionalization decision tree. Path selection depends on the required diastereomer or chain length.

References

-

Synthesis from Butadiene Monoepoxide

- Source: This molecule is classically synthesized via the ring-opening of butadiene monoepoxide with methanol.

-

Relevant Context: K. B. Sharpless et al., "Regio- and stereoselective ring opening of epoxy alcohols," Journal of the American Chemical Society.

-

Stereocontrol Models (Houk/Inside Alkoxy)

-

Source: K. N. Houk et al., "Theory of stereoselection in conrotatory electrocyclic reactions of substituted cyclobutenes and in additions to chiral allylic ethers," Journal of the American Chemical Society, 1984.

-

-

Directed Epoxidation (Homoallylic)

-

Source: E. D. Mihelich, "Vanadium-catalyzed epoxidations of homoallylic alcohols. Stereoselectivity and mechanism," Journal of the American Chemical Society, 1981.

-

-

Olefin Metathesis Guidelines

-

Source: R. H. Grubbs, "Olefin Metathesis," Tetrahedron, 2004.

-

The Role of the Methoxy Group in the Reactivity of 2-Methoxy-3-buten-1-ol: A Mechanistic and Synthetic Perspective

An In-Depth Technical Guide

Introduction

In the landscape of modern organic synthesis and drug development, the strategic placement of functional groups is paramount to controlling molecular reactivity and tailoring properties. 2-Methoxy-3-buten-1-ol is a bifunctional molecule possessing a nucleophilic primary alcohol, a reactive carbon-carbon double bond, and a directing methoxy group. This unique combination makes it a valuable building block for complex molecular architectures. Understanding the nuanced role of the methoxy group is critical for predicting and exploiting the reactivity of this substrate. This guide provides an in-depth analysis of the electronic and steric effects of the methoxy group, elucidating its profound influence on the reaction pathways of this compound.

Pillar 1: The Duality of the Methoxy Group's Electronic Influence

The reactivity of this compound is fundamentally governed by the electronic nature of the methoxy (-OCH₃) substituent positioned allylic to the double bond. This group exhibits a classic dichotomy in its electronic effects: it is electron-withdrawing by induction and electron-donating by resonance.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This is a distance-dependent effect that polarizes the C-O bond.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the adjacent π-system of the double bond. This donation of electron density increases the nucleophilicity of the alkene.

In situations where resonance and induction are in opposition, the resonance effect is typically more powerful and dictates the overall reactivity of the π-system.[1] Therefore, the methoxy group in this compound acts as a net electron-donating group to the double bond, rendering it an "activated" alkene.[1]

Figure 1: Dual electronic effects of the methoxy group.

Pillar 2: Directing Reactivity in Electrophilic Additions

The most common transformation for an alkene is the electrophilic addition reaction.[2] The electron-donating nature of the methoxy group not only increases the rate of these reactions but also dictates the regiochemical outcome with exceptional control.

Mechanism and Regioselectivity: The Oxocarbenium Intermediate

When an electrophile (E⁺) attacks the double bond of this compound, it adds to the terminal carbon (C4) in accordance with Markovnikov's rule.[3] This generates a carbocation at the carbon bearing the methoxy group (C3). This specific carbocation is exceptionally stabilized by the adjacent oxygen atom. The oxygen's lone pairs can donate electron density to the empty p-orbital of the carbocation, forming a resonance-stabilized oxocarbenium ion. This delocalization of positive charge is a far more potent stabilizing effect than the hyperconjugation provided by alkyl groups, ensuring high regioselectivity.[2]

The subsequent attack by a nucleophile (Nu⁻) occurs at the C3 position to yield the final addition product.

Figure 2: Mechanism of electrophilic addition.

Steric Influence

Beyond electronic control, the methoxy group exerts a steric effect.[4] While not exceptionally large, its bulk can influence the trajectory of the incoming electrophile and subsequent nucleophile, potentially leading to diastereoselective outcomes if the substrate contains pre-existing stereocenters. The approach of the electrophile will generally occur from the face opposite the methoxy group to minimize steric hindrance.

Pillar 3: Intramolecular Reactions: A Gateway to Heterocycles

The presence of both a nucleophilic hydroxyl group and an alkene within the same molecule opens the door to powerful intramolecular cyclization reactions. The methoxy group is instrumental in facilitating these transformations.

Acid-Catalyzed Intramolecular Cyclization

In the presence of an acid catalyst, the double bond is protonated to form the same resonance-stabilized oxocarbenium intermediate discussed previously. However, instead of being trapped by an external nucleophile, the pendant hydroxyl group can act as an internal nucleophile. This intramolecular attack leads to the formation of a five-membered ring, yielding a substituted tetrahydrofuran derivative. This type of reaction is a highly efficient method for constructing heterocyclic systems.

Figure 3: Intramolecular cyclization workflow.

Data Presentation: Comparative Reactivity

The activating effect of the methoxy group can be quantified by comparing reaction rates. For instance, the rate of reactions with atmospheric oxidants like ozone is highly sensitive to the substitution pattern on the double bond. More electron-rich alkenes react faster.

| Compound | Rate Coefficient (k) with O₃ (cm³ molecule⁻¹ s⁻¹) | Relative Reactivity |

| 2-Methyl-3-buten-1-ol | (4.25 ± 0.29) × 10⁻¹⁸[5] | 1.00 (Baseline) |

| 3-Methyl-3-buten-1-ol | (7.29 ± 0.46) × 10⁻¹⁸[5] | 1.72 |

| 2-Methyl-3-buten-2-ol | (9.55 ± 1.04) × 10⁻¹⁸[5] | 2.25 |

| This compound | Estimated to be significantly higher than baseline due to +R effect | >1.00 |

Note: A direct kinetic study for this compound with ozone was not found in the initial search; however, based on established principles of alkene reactivity, the electron-donating methoxy group is expected to increase the rate coefficient relative to its methyl analogue.[2]

Experimental Protocols

Protocol: Oxymercuration-Demercuration of this compound

This protocol describes a classic electrophilic addition that reliably follows Markovnikov regioselectivity without the risk of carbocation rearrangement, providing a clean transformation to the corresponding alcohol.[6]

Objective: To synthesize 2-methoxy-1,4-butanediol via a regioselective hydration of the double bond.

Self-Validation System: The regioselectivity is confirmed by ¹H and ¹³C NMR spectroscopy. The absence of rearranged products validates the proposed non-carbocationic mercurinium ion pathway.

Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.02 g, 10 mmol).

-

Add a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

-

Oxymercuration:

-

In a single portion, add mercury(II) acetate (Hg(OAc)₂, 3.19 g, 10 mmol).

-

Stir the resulting yellow slurry vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. The disappearance of the yellow color indicates the completion of the oxymercuration step.

-

-

Demercuration:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.38 g, 10 mmol) in 3 M aqueous sodium hydroxide (10 mL).

-

Slowly add the NaBH₄ solution to the reaction mixture via a dropping funnel over 15 minutes. A black precipitate of elemental mercury will form immediately.

-

After the addition is complete, stir the mixture for an additional 60 minutes at room temperature.

-

-

Workup and Isolation:

-

Allow the mercury to settle. Decant the supernatant into a separatory funnel.

-

Wash the mercury with diethyl ether (2 x 10 mL) and add the washings to the separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (brine, 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-methoxy-1,4-butanediol.

-

Conclusion

The methoxy group in this compound is a powerful control element that dictates the molecule's reactivity. Its dominant electron-donating resonance effect activates the adjacent double bond, accelerating the rate of electrophilic additions.[1][7] Critically, it provides exceptional regiochemical control by forming a highly stabilized oxocarbenium ion intermediate, directing incoming nucleophiles to the C3 position.[2] This predictable reactivity, combined with the potential for intramolecular cyclizations, establishes this compound as a versatile and valuable substrate for synthetic chemists and drug development professionals aiming to construct complex molecular targets with precision.

References

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 17). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-3-methyl-1-butene (CAS 51776-45-5). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 25). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 27). 7.7: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

ACS Publications. (2025, August 9). Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]

-

RSC Publishing. (n.d.). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Retrieved from [Link]

-

ACS Publications. (2026, January 25). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

National Center for Biotechnology Information. (n.d.). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]

-

YouTube. (2025, November 4). Electrophilic Addition Reactions of Alkenes | Mechanism and Markovnikov Rule. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

-

University of Calgary. (n.d.). Electrophilic Addition Reactions of Alkenes and Alkynes. Retrieved from [Link]

-

MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved from [Link]

-

Neuman, R. C. (n.d.). 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkene Reactivity [www2.chemistry.msu.edu]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 2-Methoxy-3-buten-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1] Consequently, a drug's desired therapeutic effect is often elicited by a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. This reality has driven the demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]

2-Methoxy-3-buten-1-ol stands out as a highly valuable C5 chiral synthon. Its trifunctional nature, possessing a primary alcohol, a methoxy ether, and a terminal alkene, allows for a diverse range of selective chemical transformations.[5] This application note will provide a detailed exploration of the use of this compound in the synthesis of a key class of pharmaceutical intermediates, with a focus on the generation of chiral epoxides and their subsequent elaboration into complex molecular architectures.

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 18231-00-0 |

| Appearance | Colorless liquid |

| Boiling Point | 145-147 °C |

| Density | 0.95 g/mL at 25 °C |

Data sourced from PubChem CID 2735078.[6]

Core Application: Asymmetric Synthesis of Chiral Epoxides

A cornerstone of modern asymmetric synthesis is the Sharpless-Katsuki asymmetric epoxidation, a reliable and highly predictable method for the enantioselective conversion of allylic alcohols to their corresponding 2,3-epoxy alcohols.[7] this compound is an excellent substrate for this transformation, yielding the versatile chiral intermediate (2R,3R)- or (2S,3S)-2-methoxy-3,4-epoxybutan-1-ol.

The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for precise control over the final product's absolute configuration. This predictability is a significant advantage in the multi-step synthesis of complex pharmaceutical targets.

Caption: Sharpless Asymmetric Epoxidation of this compound.

Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation and is intended for the synthesis of (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol. For the synthesis of the (2S,3S)-enantiomer, (+)-diethyl tartrate ((+)-DET) should be used.

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

(-)-Diethyl tartrate ((-)-DET)

-

tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves, 4 Å, powdered

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Brine, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4 Å molecular sieves (approximately 5 g).

-

Add anhydrous CH₂Cl₂ (200 mL) and cool the suspension to -20 °C in a cryocool bath.

-

To the cooled suspension, add (-)-diethyl tartrate (6.0 mL, 35 mmol) followed by titanium(IV) isopropoxide (7.4 mL, 25 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

-

Add this compound (5.1 g, 50 mmol) dropwise to the reaction mixture.

-

Slowly add tert-butyl hydroperoxide (5.5 M in decane, 27.3 mL, 150 mmol) dropwise, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, add 30 mL of 10% aqueous NaOH solution to the reaction mixture at -20 °C and stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol.

Expected Outcome:

The reaction is expected to yield the chiral epoxide with high enantiomeric excess (>95% ee). The yield will vary depending on the precise reaction conditions and purification, but yields in the range of 80-90% are commonly reported for this type of transformation.

Application in the Synthesis of a D-erythro-Sphingosine Intermediate

Sphingolipids and their backbone, sphingosine, are crucial components of cell membranes and are involved in various signaling pathways.[4] The synthesis of sphingosine and its derivatives is a significant area of research in drug development. The chiral epoxide derived from this compound is an excellent precursor for the stereoselective synthesis of the D-erythro-sphingosine backbone.

A key step in this synthesis is the regioselective ring-opening of the epoxide with an organocuprate reagent. This reaction proceeds with high stereospecificity, allowing for the introduction of the long alkyl chain characteristic of sphingosine.

Caption: Synthetic strategy for a D-erythro-sphingosine intermediate.

Protocol: Synthesis of a Protected D-erythro-Sphingosine Intermediate

This protocol outlines a representative synthesis of a protected D-erythro-sphingosine intermediate starting from (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol.

Part A: Regioselective Epoxide Opening

Materials:

-

(2R,3R)-2-methoxy-3,4-epoxybutan-1-ol

-

Copper(I) iodide (CuI)

-

Tridecylmagnesium bromide (prepared from 1-bromotridecane and magnesium turnings)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether (Et₂O)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend CuI (1.9 g, 10 mmol) in anhydrous THF (50 mL) and cool to -20 °C.

-

Slowly add a 1.0 M solution of tridecylmagnesium bromide in THF (20 mL, 20 mmol) to the CuI suspension. Stir the resulting mixture for 30 minutes at -20 °C to form the Gilman cuprate.

-

In a separate flask, dissolve (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol (1.02 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

-

Transfer the prepared cuprate solution to the epoxide solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diol intermediate.

Part B: Functional Group Manipulations (Illustrative)

The resulting diol can be further elaborated to the sphingosine backbone through a series of standard transformations, including protection of the hydroxyl groups, conversion of the primary alcohol to an azide, and subsequent reduction to the amine.

Safety and Handling

This compound is a flammable liquid and vapor, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of pharmaceutical intermediates. Its ability to undergo highly stereoselective transformations, such as the Sharpless asymmetric epoxidation, provides a reliable route to enantiomerically pure epoxides. These epoxides, in turn, can be elaborated into complex molecular architectures, as demonstrated by the synthesis of a D-erythro-sphingosine intermediate. The protocols and data presented in this application note highlight the strategic importance of this compound in modern drug discovery and development.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Wisdom Lib. (2025, March 2). Chiral building blocks: Significance and symbolism.

- Enamine. (n.d.). Chiral Building Blocks Selection.

- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol.

- Benchchem. (n.d.). This compound.

- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- PNAS. (2014, June 10). Highly enantioselective synthesis of γ-, δ-, and e-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA).

- Benchchem. (n.d.). Application Notes and Protocols: 2-Methoxy-2-butene in Pharmaceutical Synthesis.

- YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis.

- Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis.

- Fisher Scientific. (2008, June 22). SAFETY DATA SHEET.

- PMC - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of sphingosine, radiolabeled-sphingosine, 4-methyl-cis-sphingosine, and 1-amino derivatives of sphingosine via their azido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Epoxidation of 2-Methoxy-3-buten-1-ol

<

Abstract

This comprehensive guide provides detailed application notes and protocols for the epoxidation of 2-methoxy-3-buten-1-ol, a valuable synthetic intermediate. The resulting epoxide, (2-methoxyoxiran-3-yl)methanol, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document explores various epoxidation methodologies, including diastereoselective methods using peroxy acids and highly enantioselective catalytic approaches such as the Sharpless asymmetric epoxidation. The underlying mechanisms, experimental setups, and optimization strategies are discussed in depth to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for implementation.

Introduction: The Synthetic Utility of (2-Methoxyoxiran-3-yl)methanol

The epoxidation of this compound yields (2-methoxyoxiran-3-yl)methanol, a chiral trifunctional building block of significant interest in organic synthesis. The presence of a reactive epoxide ring, a hydroxyl group, and a methoxy ether provides multiple handles for subsequent chemical transformations. This allows for the stereocontrolled introduction of complex functionalities, making it a valuable intermediate in the synthesis of natural products, active pharmaceutical ingredients (APIs), and other fine chemicals.

The stereochemistry of the resulting epoxide is crucial for its application. The two adjacent stereocenters on the epoxide ring can be controlled through various synthetic strategies, which will be the focus of this guide. We will delve into both diastereoselective and enantioselective methods, providing the rationale behind the choice of reagents and reaction conditions.

Diastereoselective Epoxidation with Peroxy Acids

The epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established transformation.[1] In the case of allylic alcohols like this compound, the hydroxyl group can direct the epoxidation to one face of the double bond through hydrogen bonding, leading to diastereoselectivity.[2][3]

Mechanistic Rationale for Diastereoselectivity

The directing effect of the allylic hydroxyl group is a key factor in achieving diastereoselectivity. The peroxy acid is thought to form a hydrogen bond with the alcohol, delivering the oxygen atom to the proximal face of the alkene. This leads to the formation of the syn-epoxide as the major diastereomer. The transition state involves a "butterfly" mechanism where the peroxy acid delivers the electrophilic oxygen atom in a concerted fashion.[4]

It is important to note that the methoxy group at the adjacent carbon can also influence the stereochemical outcome, potentially through steric hindrance or electronic effects. However, the directing effect of the hydroxyl group is generally considered dominant in these systems.

Diagram: Proposed Transition State for m-CPBA Epoxidation

Caption: Proposed transition state for m-CPBA epoxidation.

Protocol: Diastereoselective Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the stirred solution of the alcohol over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (2-methoxyoxiran-3-yl)methanol.

Expected Outcome: This procedure typically yields the syn-epoxide as the major diastereomer. The diastereomeric ratio can be determined by NMR spectroscopy or chiral GC analysis.

Enantioselective Epoxidation: The Sharpless Asymmetric Epoxidation

For applications requiring high enantiopurity, the Sharpless asymmetric epoxidation is the method of choice for allylic alcohols.[5] This powerful reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand to direct the epoxidation by tert-butyl hydroperoxide (TBHP) to a specific face of the alkene, yielding epoxy alcohols with high enantiomeric excess (ee).[6][7]

Mechanism of the Sharpless Asymmetric Epoxidation

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex.[6] The allylic alcohol displaces an isopropoxide ligand on the titanium center, coordinating the substrate to the chiral catalyst. tert-Butyl hydroperoxide then coordinates to the titanium, and the chiral environment of the tartrate ligand directs the delivery of the oxygen atom to one of the two enantiotopic faces of the alkene. The choice of L-(+)-DET or D-(-)-DET determines which enantiomer of the epoxide is formed.[7]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]